N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 499.59 g/mol. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core and various aromatic substituents. It is primarily utilized in scientific research, particularly in medicinal chemistry, due to its potential biological activities.
N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide falls under the classification of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. It is also categorized as an acetamide derivative due to the presence of the acetamide functional group.
The synthesis of N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves several steps that may include:
Technical details regarding specific reagents, solvents, and conditions (e.g., temperature and reaction time) are critical for optimizing yields and purity during synthesis.
The molecular structure of N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C28H25N3O4S/c1-3-18-8-6-10...
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
This structure indicates a complex arrangement with multiple functional groups contributing to its chemical behavior and potential reactivity.
N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may undergo various chemical reactions:
Technical details about these reactions include specific conditions such as pH levels, temperature ranges, and catalysts that may influence reaction pathways and products.
The mechanism of action for N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not thoroughly documented in available literature but may involve interactions with biological targets such as enzymes or receptors due to its heterocyclic nature. Specific data regarding binding affinities or biological pathways would require empirical studies.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 499.59 g/mol |
Purity | ≥ 95% |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications.
N-(3-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has potential applications in:
Further research is necessary to fully elucidate its biological activities and potential therapeutic uses.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4